molecular formula C11H8OS B091291 5-Phenylthiophene-2-carbaldehyde CAS No. 19163-21-4

5-Phenylthiophene-2-carbaldehyde

Cat. No. B091291
Key on ui cas rn: 19163-21-4
M. Wt: 188.25 g/mol
InChI Key: APWHJDHTLFVWSQ-UHFFFAOYSA-N
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Patent
US07402684B2

Procedure details

A mixture of 5-bromo-thiophene-2-carbaldehyde (2.0 g, 10.5 mmol), phenylboronic acid (17 g, 11 mmol), K2CO3 (8.7 g, 62.8 mmol) and 10% Pd/C (0.56 g) in isopropanol/H2O (1:1, 40 mL) was refluxed for 5 h. The reaction mixture was filtered through a pad of Celite. After the isopropanol was removed, the product was collected on a filter, washed with hexane and dried in vacuo to yield the title compound (1.9 g, 82%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>C(O)(C)C.O.[Pd]>[C:9]1([C:2]2[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
8.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)O.O
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
After the isopropanol was removed
CUSTOM
Type
CUSTOM
Details
the product was collected on a filter
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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